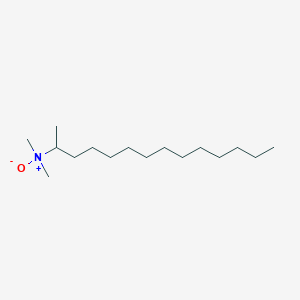
2-Tetradecanamine, N,N-dimethyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecanamine, N,N-dimethyl-, N-oxide is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. This compound is commonly referred to as TMAO and is a derivative of choline, a nutrient that is essential for human health. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
TMAO has been studied extensively in the fields of cardiovascular disease, kidney disease, and cancer research. TMAO has been found to play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. TMAO has also been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Mecanismo De Acción
TMAO is thought to exert its effects through the modulation of gut microbiota and the regulation of lipid metabolism. TMAO is produced by gut bacteria from dietary choline and carnitine and is absorbed into the bloodstream. TMAO has been found to promote the accumulation of cholesterol in macrophages and the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism by inhibiting the expression of genes involved in fatty acid oxidation.
Biochemical and Physiological Effects
TMAO has been found to have various biochemical and physiological effects. TMAO has been found to promote the accumulation of cholesterol in macrophages, leading to the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism, leading to the accumulation of triglycerides in the liver. TMAO has been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMAO has many advantages for lab experiments, including its stability and solubility in water. TMAO is also readily available and can be synthesized in large quantities. However, TMAO has limitations, including its potential toxicity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer. TMAO may also be used as a biomarker for these diseases, allowing for earlier diagnosis and more effective treatment. Further research is needed to fully understand the mechanism of action of TMAO and its potential applications in medicine.
Conclusion
In conclusion, TMAO is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years. TMAO has many advantages for lab experiments, including its stability and solubility in water, but also has limitations, including its potential toxicity. There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer.
Métodos De Síntesis
The synthesis of TMAO can be achieved through various methods, including the oxidation of trimethylamine with hydrogen peroxide or the oxidation of choline with dimethyl sulfoxide. The most common method involves the reaction of trimethylamine with oxygen in the presence of a copper catalyst. This method is highly efficient and can produce high yields of TMAO.
Propiedades
Número CAS |
13025-82-6 |
|---|---|
Nombre del producto |
2-Tetradecanamine, N,N-dimethyl-, N-oxide |
Fórmula molecular |
C16H35NO |
Peso molecular |
257.45 g/mol |
Nombre IUPAC |
N,N-dimethyltetradecan-2-amine oxide |
InChI |
InChI=1S/C16H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3,4)18/h16H,5-15H2,1-4H3 |
Clave InChI |
MCCDQLDGOIFDGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
SMILES canónico |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Otros números CAS |
13025-82-6 |
Sinónimos |
N,N-Dimethyl-2-tetradecanamineN-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



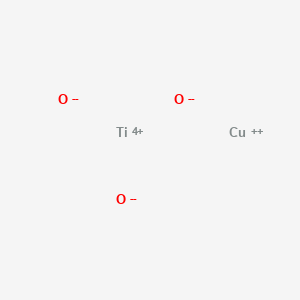

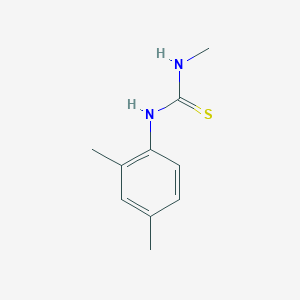
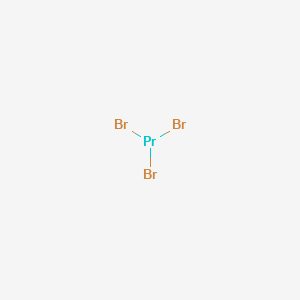
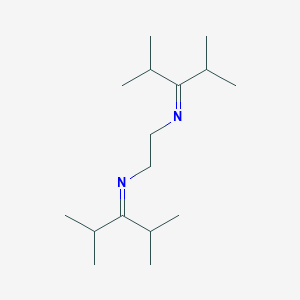

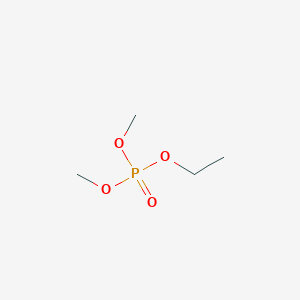
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
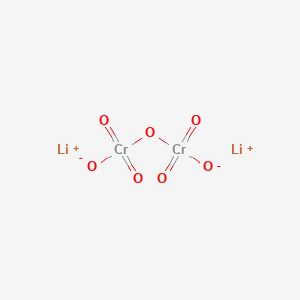
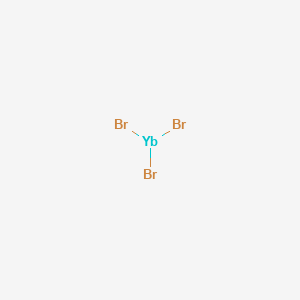
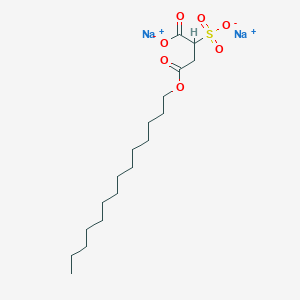
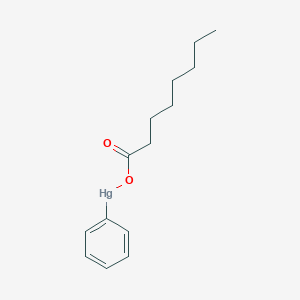
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)